![molecular formula C13H17Cl2NO6 B4005380 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) CAS No. 435289-76-2](/img/structure/B4005380.png)

2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)

説明

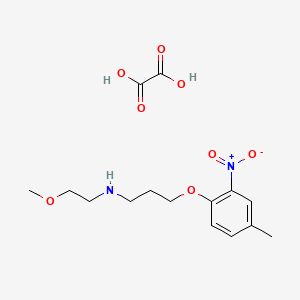

2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is a useful research compound. Its molecular formula is C13H17Cl2NO6 and its molecular weight is 354.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) is 353.0432927 g/mol and the complexity rating of the compound is 255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Anticancer Potential

Research has identified derivatives of 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol, such as 2[[3-(2,3-dichlorophenoxy) propyl]amino]ethanol (2,3-DCPE), for their potential as anticancer agents. These compounds have shown to induce apoptosis more effectively in cancer cells compared to normal human fibroblasts. They cause cleavage of caspases and cytochrome c release in cancer cells but not in normal fibroblasts, suggesting a targeted mechanism for cancer cell apoptosis. Additionally, these compounds downregulate the protein level of Bcl-XL, a factor involved in cancer cell survival, indicating their potential as new anticancer agents (Wu et al., 2004).

Cell Cycle Arrest and Cancer Therapy Implications

Another study on 2,3-DCPE highlighted its ability to suppress the proliferation of cancer cells by inducing S-phase arrest and upregulating p21, a cyclin-dependent kinase inhibitor, without the need for p53. This process involves the activation of ERK (Extracellular Signal-Regulated Kinases), suggesting a p53-independent pathway for cell cycle arrest. Such findings provide valuable insights into the mechanism of action of 2,3-DCPE and its potential therapeutic implications for cancer treatment, where p53 pathways are often mutated or inactivated (Zhu et al., 2004).

Molecular Synthesis and Application

Research also delves into the synthesis and application of related compounds for various purposes, including as intermediates in drug synthesis. For instance, a study demonstrated the biotransformation of 2-chloro-1-(2,4-dichlorophenyl) ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl) ethanol by a specific Acinetobacter sp. strain, showcasing the enantioselective synthesis of chiral intermediates for antifungal agents (Miao et al., 2019).

Environmental and Safety Evaluations

Studies extend to environmental and safety evaluations of related compounds, such as 2,4,5-T, to understand their impact on ecosystems and develop safer application methods for herbicides (Kenaga, 1975).

作用機序

Target of Action

The primary target of this compound is the Bcl-XL protein . Bcl-XL is a mitochondrial membrane protein that promotes cell survival by regulating the electrical and osmotic homeostasis of mitochondria in response to a variety of stimuli . Overexpression of Bcl-XL is reported to confer a multidrug resistance phenotype .

Mode of Action

The compound interacts with its targets by inducing apoptosis and down-regulating Bcl-XL expression in cancer cells . It has been found to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts .

Biochemical Pathways

The compound affects the ATM/ATR-Chk1-Cdc25A signaling pathway . It upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage, in the DLD-1 colon cancer cell line . It also increases the checkpoint kinase (Chk)1 level and decreases the expression of M-phase inducer phosphatase 1 (Cdc25A) in a time-dependent manner .

Result of Action

The compound causes DNA damage in colon cancer cells and induces S phase arrest . It also upregulates phosphorylated H2A histone family member X, a biomarker of DNA damage .

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) has been found to induce apoptosis more effectively in various cancer cells than in normal human fibroblasts . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been reported that this compound induces S phase arrest by activating the ATM/ATR-Chk1-Cdc25A signaling pathway in DLD-1 colon cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-{[3-(3,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt) vary with different dosages in animal models .

Transport and Distribution

It is not clear whether it interacts with any transporters or binding proteins, or has any effects on its localization or accumulation .

特性

IUPAC Name |

2-[3-(3,4-dichlorophenoxy)propylamino]ethanol;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO2.C2H2O4/c12-10-3-2-9(8-11(10)13)16-7-1-4-14-5-6-15;3-1(4)2(5)6/h2-3,8,14-15H,1,4-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYCOBRSNLSXKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCCNCCO)Cl)Cl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

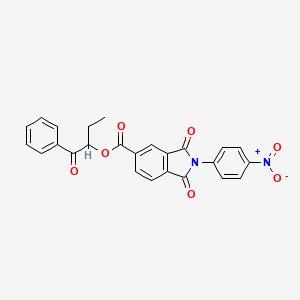

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![oxalic acid;N-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]butan-1-amine](/img/structure/B4005298.png)

![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]imidazole;oxalic acid](/img/structure/B4005310.png)

![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]pyrrolidine;oxalic acid](/img/structure/B4005316.png)

![isopropyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4005319.png)

![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4005329.png)

![1-[3-(2-biphenylyloxy)propyl]piperidine oxalate](/img/structure/B4005340.png)

![Oxalic acid;1-[3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]imidazole](/img/structure/B4005354.png)

![3-methoxy-N-[2-(4-methoxy-2-prop-2-enylphenoxy)ethyl]propan-1-amine;oxalic acid](/img/structure/B4005361.png)

![1-[2-[2-(3-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4005367.png)

![N'-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4005392.png)

![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B4005398.png)

![3-[3-(4-bromo-2-chlorophenoxy)propyl]-4(3H)-quinazolinone oxalate](/img/structure/B4005404.png)